1-(Piperidin-3-yl)prop-2-en-1-one
Description
1-(Piperidin-3-yl)prop-2-en-1-one is a heterocyclic α,β-unsaturated ketone featuring a piperidine ring fused to a propenone moiety. Its conjugated enone system allows for diverse reactivity, including Michael addition and cycloaddition reactions, making it versatile in synthetic applications .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-piperidin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-4-3-5-9-6-7/h2,7,9H,1,3-6H2 |
InChI Key |
GPCQXHXEMRRVQH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial use.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Comparisons
- Piperidine vs. Pyridine Substituents: Replacing the piperidine ring (as in this compound) with pyridine (e.g., in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one) introduces aromatic nitrogen, altering electronic properties. Pyridine’s electron-withdrawing nature reduces electron density on the enone system compared to piperidine’s saturated amine .
- Aromatic vs. Ferrocenyl Groups : The ferrocene-containing analog (from ) exhibits redox activity due to the iron center, which is absent in purely organic analogs. This property is exploitable in electrochemical sensing or catalysis .
- Substituent Effects on Reactivity: The 4-bromophenyl group in ’s compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, methoxy groups (e.g., in ) donate electron density, stabilizing the enone system .
Computational and Spectroscopic Insights
- Quantum Chemical Descriptors : DFT calculations for (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one () show a HOMO energy of -8.723 eV, indicating moderate electron-donating capacity. Comparable data for this compound would clarify its reactivity .
- IR Spectroscopy : The C=O stretch at 1689 cm⁻¹ in (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one () is typical for α,β-unsaturated ketones. Piperidine analogs may exhibit shifts due to hydrogen bonding with the amine .
Biological Activity
1-(Piperidin-3-yl)prop-2-en-1-one, also known as piperlotine A, is a compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to a class of compounds known as piperidine derivatives. Its structure features a piperidine ring bonded to a prop-2-en-1-one moiety, which contributes to its reactivity and biological interactions.
Anti-inflammatory Activity
Research has demonstrated that derivatives of piperlotine exhibit significant anti-inflammatory properties. In a study evaluating various piperlotines, compound 6 showed remarkable anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug. The study utilized two acute inflammation models in mice, confirming the efficacy of these compounds through both oral and topical administration .
Table 1: Anti-inflammatory Activity of Piperlotines
| Compound | MMP-9 Expression Inhibition (Pa/Pi) | TNF Expression Inhibition (Pa/Pi) | Anti-inflammatory Activity (Pa/Pi) |
|---|---|---|---|
| Piperlotine A | 0.805/0.003 | 0.639/0.010 | 0.471/0.010 |
| Compound 1 | 0.820/0.003 | 0.663/0.008 | 0.403/0.022 |
| Compound 2 | 0.823/0.003 | 0.694/0.007 | 0.457/0.012 |
| Compound 6 | 0.631/0.012 | 0.410/0.053 | 0.306/0.066 |
Antibacterial Activity
Piperlotine derivatives have also shown potential antibacterial activity against strains such as Mycobacterium tuberculosis (MTb). The compounds were tested in combination with first-line antituberculosis drugs, suggesting their potential utility in enhancing treatment efficacy against resistant strains .
Anticancer Activity
The anticancer properties of piperlotine derivatives are noteworthy, particularly their ability to induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer). In vitro studies indicated that certain derivatives could enhance caspase-3 activity significantly, leading to morphological changes indicative of apoptosis at concentrations as low as .
Table 2: Apoptosis-Inducing Activity in Cancer Cells
| Compound | Concentration (μM) | Caspase-3 Activity Enhancement |
|---|---|---|
| Compound A | 10 | 1.33 times |
| Compound B | 10 | 1.57 times |
Case Study: Piperlotine A in In Vivo Models
A pivotal study explored the effects of piperlotine A on inflammation models in mice, demonstrating significant reductions in inflammatory markers and improved recovery times compared to control groups treated with standard anti-inflammatory agents .
Case Study: Anticancer Efficacy
Another investigation focused on the impact of piperlotine derivatives on breast cancer cell lines, revealing that specific structural modifications could enhance their anticancer efficacy significantly . This study highlighted the importance of molecular structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
